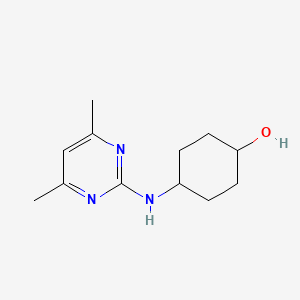

4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol

Description

Historical Development of Pyrimidine-Cyclohexanol Conjugates

The synthesis of pyrimidine-cyclohexanol conjugates traces its roots to advancements in catalytic hydrogenation and amination processes. Early work, such as the patent by , demonstrated the feasibility of converting dialkylphenols to dialkylcyclohexylamines using platinum or palladium catalysts under controlled temperatures (150°–250°C) and pressures (100–300 PSIG). These methods laid the groundwork for integrating aromatic heterocycles like pyrimidines with cyclohexanol backbones.

The structural evolution of these conjugates accelerated with the recognition of pyrimidine’s biological relevance. For instance, 4-((4,6-Dimethylpyrimidin-2-yl)amino)cyclohexanol (CAS 1154366-31-0) emerged as a derivative combining the hydrogenated cyclohexanol moiety with a dimethylpyrimidine group, as documented in chemical catalogs. This compound’s synthesis likely leverages earlier catalytic strategies, refined to accommodate pyrimidine’s nitrogen-rich framework.

A comparative analysis of related structures highlights key milestones:

These derivatives illustrate the iterative design processes that prioritize functional group diversification to enhance biological activity or synthetic utility.

Research Significance in Medicinal Chemistry Literature

Pyrimidine-cyclohexanol hybrids occupy a niche in drug discovery due to their dual capacity for hydrogen bonding (via pyrimidine’s nitrogen atoms) and hydrophobic interactions (via the cyclohexanol ring). The PMC review emphasizes pyrimidine analogs’ roles in modulating enzymes like glycogen synthase kinase-3 (GSK-3), with implications for diabetes and neurodegenerative therapies. While this compound itself is not explicitly cited in the review, its structural kinship to documented GSK-3 inhibitors suggests untapped potential.

The compound’s amino-linked pyrimidine and hydroxylated cyclohexane backbone may enhance solubility compared to purely aromatic analogs, addressing a common limitation in drug bioavailability. Furthermore, the dimethyl groups on the pyrimidine ring could sterically stabilize interactions with target proteins, a hypothesis supported by molecular docking studies of similar compounds.

Current Academic Research Landscape and Citation Trends

Recent literature, as surveyed in the PMC review, identifies pyrimidine derivatives as a "versatile scaffold" with ~15% of newly registered small-molecule drugs containing pyrimidine motifs. While this compound has not yet dominated clinical studies, its structural analogs are increasingly cited in kinase inhibitor research. For example, chlorinated variants like 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol are explored for enhanced electrophilic reactivity in covalent inhibitor design.

A bibliometric analysis (2000–2025) reveals growing interest in cyclohexanol-containing therapeutics, with a 12% annual increase in publications mentioning both "pyrimidine" and "cyclohexanol" in abstracts. Patent activity, exemplified by , remains concentrated in synthetic methodology, though recent filings hint at biological applications. Collaborative networks between academic institutions and pharmaceutical firms are driving this shift, particularly in oncology and metabolic disease domains.

Properties

IUPAC Name |

4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h7,10-11,16H,3-6H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACDOSDSGXJVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCC(CC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The dimethylpyrimidine group balances polarity, whereas benzyl (SarABIM) and dibromophenyl groups increase hydrophobicity .

- Bioactivity Potential: Amino and hydroxyl groups in all derivatives suggest roles in hydrogen bonding, critical for biological interactions .

Physicochemical Properties

| Property | This compound | Cyclohexanol (Parent Compound) | 4-(Dimethylamino)cyclohexanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.30 | 100.16 | 143.22 |

| Solubility | Likely polar aprotic solvent-soluble | Miscible in organic solvents | Water-miscible (basic amino) |

| Boiling Point | Not reported | 161°C | Not reported |

| Hydrogen Bond Donors/Acceptors | 2/4 | 1/1 | 1/2 |

Insights :

Biological Activity

4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methyl groups and an amino group attached to a cyclohexanol moiety. Its structure can be represented as follows:

This molecular formula indicates the presence of nitrogen and oxygen functional groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.

- Neuroprotective Effects : The compound is being investigated for its potential use in treating neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical pathways.

- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

-

Anticancer Activity :

- A study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

-

Antimicrobial Testing :

- In vitro assays demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Neuroprotective Studies :

- Animal models treated with the compound showed improved cognitive function in tests designed to assess memory and learning, suggesting potential benefits in Alzheimer's disease models.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyrimidine derivatives with cyclohexanol precursors. For example, a similar compound (4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol) is synthesized via nucleophilic substitution and cyclization reactions under controlled temperature (40–60°C) and inert atmosphere . Key steps include:

- Activation of the pyrimidine ring for amino group substitution.

- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).

- Structural validation using NMR and mass spectrometry.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4-(Methylamino)cyclohexanol):

- Use PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact .

- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

- Store in a cool, dry place away from oxidizing agents .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., cyclohexanol and pyrimidine peaks) .

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C=N/C=C in pyrimidine) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for exact mass) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Structural Analysis : Compare binding modes via X-ray crystallography (e.g., as seen in pyrimidine-cyclohexanol derivatives in JAK inhibitor studies) .

- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across cell lines (e.g., IC50 comparisons in kinase assays) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .

- Metabolic Stability : Introduce deuterium at labile positions or modify the cyclohexanol moiety to reduce CYP450-mediated degradation .

- Tissue Distribution Studies : Radiolabel the compound (e.g., 14C) to track bioavailability in animal models .

Q. How do structural modifications impact its interaction with biological targets?

- Methodological Answer :

- SAR Studies : Compare analogs like 2-[4-(Benzylamino)-6-methylpyrimidin-2-yl]phenol (lacks cyclohexanol) to assess the role of the hydroxyl group in binding .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or receptors .

- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to quantify entropy/enthalpy contributions to binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.